4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
“4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1219980-76-3 . It has a molecular weight of 273.78 . The IUPAC name for this compound is 4-{2-[(2-fluorobenzyl)oxy]ethyl}piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride” is 1S/C14H20FNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride” include a molecular weight of 273.78 . The compound’s molecular formula is C14H21ClFNO .Scientific Research Applications
Pharmacology
In pharmacology, this compound is valued for its role as a piperidine derivative, which is a core structure in many pharmaceutical agents. Piperidine derivatives are known for their biological activity and are present in various classes of therapeutic drugs . They are particularly significant in the development of new medications due to their ability to interact with biological targets, such as receptors and enzymes, which can lead to potential treatments for a range of diseases.
Material Science
The compound’s utility in material science stems from its chemical properties that can be harnessed in the synthesis of complex organic molecules. Its structural features make it a candidate for creating polymers or other advanced materials with specific characteristics, such as increased durability or enhanced electrical conductivity .
Chemical Synthesis
As a building block in chemical synthesis, 4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is used to construct more complex molecules. Its reactivity can be exploited in various chemical reactions, leading to the formation of new bonds and the introduction of functional groups that are pivotal in the synthesis of active pharmaceutical ingredients .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to help identify or quantify substances within a mixture. Its unique chemical signature allows it to serve as a reference point in the calibration of analytical instruments.
Biotechnology Research
The compound finds applications in biotechnology research where it may be used in the study of biochemical processes. It could act as an inhibitor or activator in enzymatic reactions, helping researchers understand the mechanisms of action at a molecular level .
Environmental Science
In environmental science, research involving this compound could focus on its degradation products and their impact on ecosystems. Understanding its breakdown and interaction with environmental factors is crucial for assessing potential risks and ensuring safe disposal practices .
properties
IUPAC Name |
4-[2-[(3-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVFBSGPBOREKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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